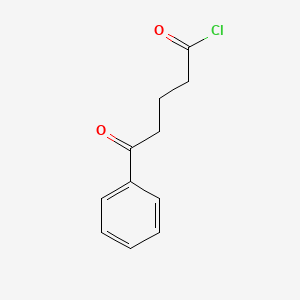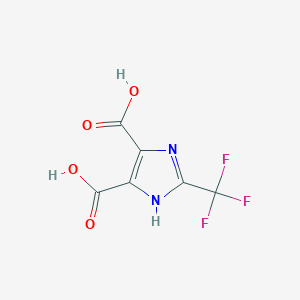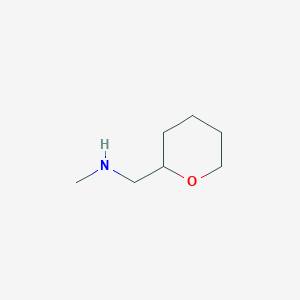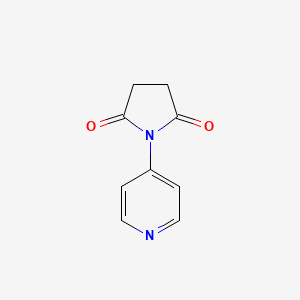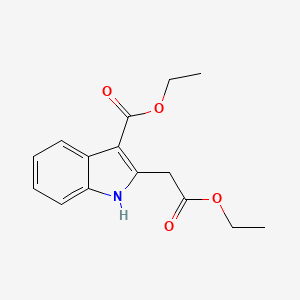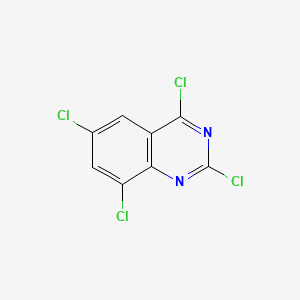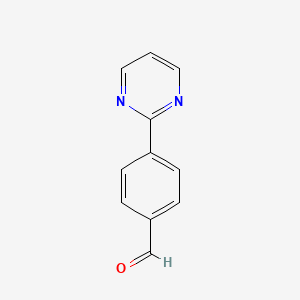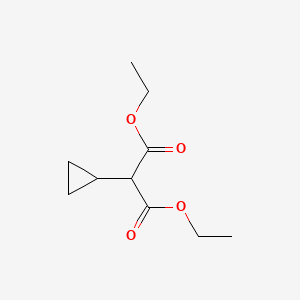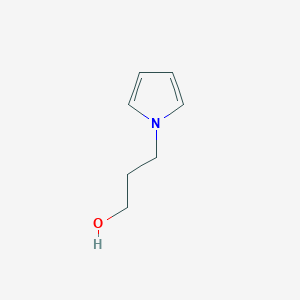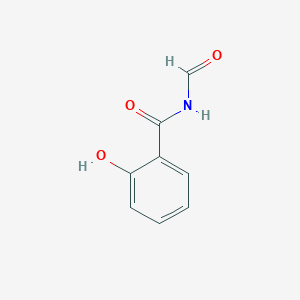
3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Overview
Description
3,3’-((4-Bromophenyl)methylene)bis(1H-indole): is a compound belonging to the bis(indolyl)methane family. These compounds are characterized by the presence of two indole units connected via a methylene bridge to a substituted aromatic ring. The indole moiety is a significant heterocyclic system in natural products and drugs, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) typically involves the condensation of indole with an aromatic aldehyde, in this case, 4-bromobenzaldehyde. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. A green synthesis approach involves using deep eutectic solvents and electrochemical methods, which offer mild reaction conditions and high yields .
Industrial Production Methods: Industrial production methods for bis(indolyl)methane derivatives often utilize metal catalysts to improve yield and reduce reaction times. Catalysts such as RuCl3, NiI2, and hydrated ferric sulfate have been reported to be effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(indolyl)methane derivatives can undergo oxidation reactions, often resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinonoid bis(indolyl)methanes.
Reduction: Dihydro bis(indolyl)methanes.
Substitution: Halogenated bis(indolyl)methanes.
Scientific Research Applications
Chemistry: Bis(indolyl)methane derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: These compounds exhibit significant biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties .
Medicine: In medicinal chemistry, bis(indolyl)methane derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and microbial infections .
Industry: In the industrial sector, these compounds are used in the development of dyes, pigments, and as intermediates in the synthesis of other complex molecules .
Mechanism of Action
The biological activity of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors, enzymes, and DNA, influencing cellular pathways and processes. For instance, it can inhibit enzymes like human carboxylesterase 2, which plays a role in drug metabolism .
Comparison with Similar Compounds
- 3,3’-((4-Methoxyphenyl)methylene)bis(1H-indole)
- 3,3’-((4-Chlorophenyl)methylene)bis(1H-indole)
- 3,3’-((4-Methylphenyl)methylene)bis(1H-indole)
Uniqueness: The presence of the 4-bromophenyl group in 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other bis(indolyl)methane derivatives with different substituents .
Properties
IUPAC Name |
3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCBPXXSGYHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



